molecular formula C24H21N3O2S2 B2376322 N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 799811-24-8

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

Cat. No.: B2376322
CAS No.: 799811-24-8
M. Wt: 447.57
InChI Key: FBSDGWKMSGQFEF-UHFFFAOYSA-N
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Description

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide is a complex organic compound known for its significant applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to an acenaphthene moiety and a benzenesulfonamide group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrimidine ring, followed by the introduction of dimethyl groups and the sulfanyl group. The acenaphthene moiety is then attached through a series of coupling reactions, and finally, the benzenesulfonamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of these reactions is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrimidine ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide
  • N-(2,4-Dimethyl-phenyl)-2-(4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide

Uniqueness

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-15-14-16(2)26-24(25-15)30-23-20-13-7-9-17-8-6-12-19(21(17)20)22(23)27-31(28,29)18-10-4-3-5-11-18/h3-14,22-23,27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSDGWKMSGQFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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